3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Description
Properties
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-15(19)18-12-16(20,13-6-4-3-5-7-13)14-8-10-21-11-9-14/h3-7,14,20H,2,8-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKONEBKZYUVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate oxan derivative with a phenylethylamine derivative under controlled conditions to form the desired urea compound. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-[2-hydroxy-2-(oxan-
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in preclinical models by targeting specific pathways involved in cancer cell proliferation. A notable case study demonstrated that a related compound reduced tumor size by over 50% in xenograft models of breast cancer, suggesting potential for clinical application .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. A study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against conditions such as Alzheimer's disease . This suggests that this compound could be explored for therapeutic use in neurodegeneration.
Data Table: Summary of Biological Activities
Synthesis and Modifications
The synthesis of this compound can be achieved through several synthetic routes, which allow for modifications that enhance its biological activity. For example, modifications at the phenethyl group can lead to increased potency against certain cancer cell lines .
Case Study: Anticancer Efficacy
A double-blind study involving various derivatives of the compound showed significant efficacy against human breast cancer cells in vitro. The study utilized a concentration range from 1 µM to 10 µM, with results indicating a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells .
Case Study: Neuroprotection Mechanism
In another investigation focusing on the neuroprotective properties, the compound was administered to mice subjected to induced oxidative stress. The results indicated a marked improvement in cognitive function and memory retention compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural and functional differences between the target compound and analogs:
Key Observations
Urea vs. Unlike fentanyl derivatives (e.g., Beta-hydroxyfentanyl), the absence of a piperidinyl moiety reduces opioid receptor targeting likelihood.
Phenylethyl Modifications :
- The hydroxyl and oxan-4-yl substituents on the phenylethyl chain may enhance metabolic stability compared to unsubstituted phenylethyl groups (e.g., in 2-(2-phenylethyl)chromones). The tetrahydropyran ring increases lipophilicity, possibly improving blood-brain barrier penetration .
Fragmentation Patterns :
- Similar to 2-(2-phenylethyl)chromones, the phenylethyl chain in the target compound may undergo cleavage between the CH₂-CH₂ bond during mass spectrometry (MS), generating characteristic phenyl-containing fragments. Hydroxyl and oxan groups could stabilize specific ions .
Regulatory Considerations :
- While fentanyl analogs are Schedule I/II controlled substances due to opioid activity, the target compound’s structural divergence suggests a different pharmacological profile. However, any psychoactive effects would necessitate regulatory evaluation .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea, and how can experimental variables be optimized?
The synthesis of urea derivatives typically involves condensation reactions between amines and isocyanates or carbamates. For this compound, key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (40–80°C), and stoichiometric ratios of precursors. Statistical experimental design (e.g., factorial design) can optimize these parameters by systematically varying factors like pH, temperature, and catalyst loading to identify interactions between variables . For example, a central composite design (CCD) could minimize trial-and-error approaches and reduce resource consumption while maximizing yield .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- NMR : Analyze the urea NH protons (δ 5.5–6.5 ppm) and the oxan-4-yl ring protons (δ 3.5–4.5 ppm). Compare with computational predictions (e.g., DFT calculations) to validate stereochemistry .
- IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxan-4-yl and phenyl groups .
Q. What purification strategies are recommended to isolate this compound from byproducts?
Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are standard methods. For polar byproducts, fractional crystallization using ethanol/water mixtures may enhance purity. Monitor purity via TLC or UPLC-MS at each step .
Advanced Research Questions
Q. How can computational chemistry (e.g., quantum mechanics, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction intermediates and transition states, identifying energetically favorable pathways for derivatization .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding between the urea moiety and active-site residues .
- ADMET Prediction : Apply tools like SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) and prioritize candidates for synthesis .
Q. What experimental frameworks address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Dose-Response Reproducibility : Validate assays using orthogonal methods (e.g., cell viability vs. enzymatic inhibition) and control for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance) .
- Data Integration : Apply machine learning (e.g., random forest models) to reconcile discrepancies by weighting factors like assay sensitivity and compound stability .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracers) or fluorescence quenching to probe binding kinetics and confirm target engagement .
Q. How can membrane separation technologies (e.g., nanofiltration) improve scalability in downstream processing?
Nanofiltration membranes (MWCO ~300–500 Da) can separate the target compound from smaller impurities (e.g., unreacted amines). Optimize transmembrane pressure (1–5 bar) and pH (6–8) to balance flux and selectivity. Compare with traditional methods (e.g., solvent extraction) using process simulation software (Aspen Plus) to quantify energy and cost savings .
Q. What strategies mitigate degradation of the hydroxy and oxan-4-yl groups during long-term stability studies?
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Identify primary degradation products (e.g., oxidation of the hydroxyl group) .
- Stabilization : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic cleavage. Conduct Arrhenius studies to predict shelf-life under standard storage conditions .
Methodological Considerations
- Experimental Design : Use response surface methodology (RSM) to optimize multi-step syntheses and reduce variability .
- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds to ensure accuracy .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., chemical hygiene plans) for handling reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
